molecular formula C16H15ClN2O2 B240447 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide

4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide

Cat. No. B240447
M. Wt: 302.75 g/mol
InChI Key: QBXPHYCCUOQUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and PDE4. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide in lab experiments is its potency and specificity. It has been shown to have a high affinity for its target enzymes, making it an effective tool for studying their activity. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide. One area of interest is its potential use in combination therapy for cancer treatment. It has been shown to enhance the activity of certain chemotherapeutic agents, leading to improved outcomes. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide may have potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential of 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide in these areas.

Synthesis Methods

4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide can be synthesized through various methods, including the reaction of 4-chloroaniline with N-methylbenzamide in the presence of acetic anhydride and a catalyst. The reaction produces 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide as a white solid with a melting point of 155-156°C. Other methods include the reaction of 4-chloroaniline with N-methylbenzamide in the presence of an acid catalyst or the reaction of 4-chloroacetophenone with N-methylbenzamide in the presence of a reducing agent.

Scientific Research Applications

4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

Product Name

4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]-N-methylbenzamide

InChI

InChI=1S/C16H15ClN2O2/c1-18-16(21)12-4-8-14(9-5-12)19-15(20)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20)

InChI Key

QBXPHYCCUOQUOS-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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